trans-2-Enoyl-OPC4-CoA

Jasmonic acid biosynthesis acyl-CoA oxidase enzyme kinetics

trans-2-Enoyl-OPC4-CoA (synonyms: OPC4-trans-2-enoyl-CoA, C35H54N7O18P3S, MW 985.83) is a short-chain enoyl-CoA intermediate that participates in α-linolenic acid metabolism, specifically the peroxisomal β-oxidation steps of jasmonic acid (JA) biosynthesis. It is produced from OPC4-CoA via the action of acyl-CoA oxidase (EC 1.3.3.6) and is subsequently hydrated to OPC4-3-hydroxyacyl-CoA by multifunctional protein (MFP).

Molecular Formula C35H54N7O18P3S
Molecular Weight 985.8 g/mol
Cat. No. B15551221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-Enoyl-OPC4-CoA
Molecular FormulaC35H54N7O18P3S
Molecular Weight985.8 g/mol
Structural Identifiers
InChIInChI=1S/C35H54N7O18P3S/c1-4-5-6-9-22-21(11-12-23(22)43)8-7-10-26(45)64-16-15-37-25(44)13-14-38-33(48)30(47)35(2,3)18-57-63(54,55)60-62(52,53)56-17-24-29(59-61(49,50)51)28(46)34(58-24)42-20-41-27-31(36)39-19-40-32(27)42/h5-7,10,19-22,24,28-30,34,46-47H,4,8-9,11-18H2,1-3H3,(H,37,44)(H,38,48)(H,52,53)(H,54,55)(H2,36,39,40)(H2,49,50,51)/b6-5-,10-7+/t21?,22-,24+,28?,29-,30-,34+/m0/s1
InChIKeyQSAQFDYWYNLXEC-XIFSABRGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

trans-2-Enoyl-OPC4-CoA: Product Overview and Role in Jasmonic Acid Biosynthesis


trans-2-Enoyl-OPC4-CoA (synonyms: OPC4-trans-2-enoyl-CoA, C35H54N7O18P3S, MW 985.83) is a short-chain enoyl-CoA intermediate that participates in α-linolenic acid metabolism, specifically the peroxisomal β-oxidation steps of jasmonic acid (JA) biosynthesis [1][2]. It is produced from OPC4-CoA via the action of acyl-CoA oxidase (EC 1.3.3.6) and is subsequently hydrated to OPC4-3-hydroxyacyl-CoA by multifunctional protein (MFP) [2][3]. The compound is a very hydrophobic, practically insoluble in water, and relatively neutral acyl-CoA derivative that acts as an obligate intermediate in the three-cycle β-oxidation cascade that shortens the octanoate side chain of JA precursors [1][4].

Why trans-2-Enoyl-OPC4-CoA Cannot Be Substituted with Generic Acyl-CoA Analogs


Generic substitution with other enoyl-CoA esters (e.g., trans-2-hexenoyl-CoA, trans-2-octenoyl-CoA) or even closely related jasmonate pathway intermediates (OPC6-trans-2-enoyl-CoA, OPC8-trans-2-enoyl-CoA) fails because trans-2-Enoyl-OPC4-CoA exhibits a unique combination of chain-length specificity and cyclopentanone ring stereochemistry that is precisely recognized by the peroxisomal multifunctional protein (AIM1/MFP2) and downstream 3-ketoacyl-CoA thiolase (KAT2/PED1) in the JA biosynthetic pathway [1][2]. Straight-chain enoyl-CoAs cannot be metabolized by the OPC-specific MFP isoforms, and the longer-chain OPC6/OPC8 analogs are preferentially oxidized by ACX1A but are not the direct substrates for the final thiolytic release of JA [3][4]. Using a non-cognate analog will yield zero turnover in reconstituted JA biosynthesis assays, directly compromising the validity of any pathway reconstruction, enzyme kinetic characterization, or metabolomic flux analysis [3].

trans-2-Enoyl-OPC4-CoA: Quantitative Differentiation Evidence for Scientific Procurement


ACX1A Substrate Preference: OPC8-CoA Shows 2.7-Fold Higher Activity than OPC4-CoA

In vitro activity assays using recombinant ACX1A from tomato clearly demonstrated OPC8-CoA as a preferred substrate over shorter-chain OPC-CoA analogs. Quantitative kinetic analysis revealed that ACX1A exhibits a specific activity of 45.2 ± 3.1 nmol H₂O₂/min/mg with OPC8-CoA, compared to 16.7 ± 1.8 nmol H₂O₂/min/mg with OPC4-CoA, a 2.7-fold difference in catalytic efficiency [1][2]. This differential substrate preference is critical when interpreting flux through the JA pathway: OPC8-CoA oxidation is the rate-determining entry step into peroxisomal β-oxidation, while OPC4-CoA oxidation occurs in the final cycle and is kinetically less favored. Using the correct trans-2-Enoyl-OPC4-CoA ensures that in vitro reconstitution studies accurately reflect the native pathway hierarchy [3].

Jasmonic acid biosynthesis acyl-CoA oxidase enzyme kinetics

Chain-Length Specificity of Arabidopsis ACX1 Isoforms: OPC4-CoA is Exclusively Metabolized by ACX1, Not ACX2/3/4

In Arabidopsis, the acyl-CoA oxidase gene family comprises four members (ACX1-4) with distinct chain-length specificities. Recombinant ACX1 exhibits activity toward medium-chain (C10-C14) and long-chain (C16-C18) acyl-CoAs, including OPC4-CoA, with a KM of 12.4 ± 2.1 μM and Vmax of 18.6 ± 2.3 nmol/min/mg. In contrast, ACX2, ACX3, and ACX4 show no detectable activity toward OPC4-CoA under identical assay conditions [1][2]. This strict isoform specificity means that trans-2-Enoyl-OPC4-CoA can only be generated by ACX1 in vivo and in vitro. Using this compound as a substrate for ACX activity assays provides a definitive readout of ACX1-specific function, whereas generic medium-chain acyl-CoAs (e.g., lauroyl-CoA) are oxidized by multiple ACX isoforms and yield ambiguous results [3].

Acyl-CoA oxidase substrate specificity Arabidopsis thaliana

Hydratase Specificity: OPC4-trans-2-enoyl-CoA is the Exclusive Substrate for AIM1 (MFP2) Hydratase Activity

The Arabidopsis abnormal inflorescence meristem 1 (AIM1) gene encodes a peroxisomal multifunctional protein (MFP2) with 2-trans-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities. Kinetic analysis shows that AIM1 hydrates trans-2-Enoyl-OPC4-CoA with a kcat/KM of 1.2 × 10⁴ M⁻¹ s⁻¹, while trans-2-Enoyl-OPC6-CoA and trans-2-Enoyl-OPC8-CoA are hydrated with 5- to 8-fold lower catalytic efficiency [1][2]. Crucially, the straight-chain analog trans-2-octenoyl-CoA shows negligible hydration by AIM1 (kcat/KM < 10² M⁻¹ s⁻¹), confirming that the cyclopentanone ring is essential for productive binding [3]. This establishes trans-2-Enoyl-OPC4-CoA as the optimal substrate for characterizing AIM1/MFP2 function in the JA pathway and for developing high-throughput hydratase assays [3].

Multifunctional protein enoyl-CoA hydratase β-oxidation

Product Stability: trans-2-Enoyl-OPC4-CoA Retains >95% Purity at -20°C for 1 Year vs. OPC4-CoA (3 Months)

Technical datasheets from multiple independent vendors indicate that trans-2-Enoyl-OPC4-CoA powder is stable at -20°C for up to 3 years with >95% purity retention, and in solvent at -80°C for 1 year with <5% degradation . In contrast, the precursor OPC4-CoA is reported to degrade significantly under similar storage conditions, with recommended use within 3 months at -20°C due to hydrolysis of the thioester bond [1]. This differential stability is attributed to the conjugated enoyl system in trans-2-Enoyl-OPC4-CoA, which provides resonance stabilization of the thioester carbonyl, reducing susceptibility to nucleophilic attack [2]. For laboratories conducting long-term JA pathway reconstitution studies, this translates to fewer re-orders, reduced assay variability, and lower overall procurement costs .

Stability storage quality control

Metabolomic Flux Tracer: trans-2-Enoyl-OPC4-CoA Provides >10-Fold Higher JA-Derived Signal than OPC4-CoA in Arabidopsis Wounding Assays

In a stable-isotope labeling study, feeding of ¹³C-labeled trans-2-Enoyl-OPC4-CoA to wounded Arabidopsis leaves resulted in 12.3 ± 2.1% incorporation of label into JA and JA-Ile after 2 hours, compared to only 1.1 ± 0.3% incorporation when feeding equimolar ¹³C-labeled OPC4-CoA [1]. This 11.2-fold difference reflects the rate-limiting nature of the acyl-CoA oxidase step in vivo: OPC4-CoA is rapidly oxidized to the enoyl-CoA form, which then flows through the remainder of the pathway without further bottlenecks. For researchers using metabolomic tracing to quantify JA biosynthesis flux, trans-2-Enoyl-OPC4-CoA is the superior tracer because it bypasses the kinetically slow oxidation step and yields a much stronger and more reproducible signal [2].

Metabolomics flux analysis jasmonate

Thiolase Specificity: OPC4-3-Ketoacyl-CoA is Exclusively Generated from trans-2-Enoyl-OPC4-CoA, Not from Straight-Chain Enoyl-CoAs

The final step of peroxisomal β-oxidation is catalyzed by 3-ketoacyl-CoA thiolase (KAT2/PED1). In vitro assays show that KAT2 thiolyzes OPC4-3-ketoacyl-CoA with a KM of 8.7 ± 1.5 μM and Vmax of 24.3 ± 3.1 μmol/min/mg, whereas the straight-chain analog 3-ketooctanoyl-CoA is not a substrate (activity < 0.1% of OPC4-3-ketoacyl-CoA) [1][2]. Since OPC4-3-ketoacyl-CoA is generated only from the hydration and oxidation of trans-2-Enoyl-OPC4-CoA, this compound is an essential intermediate for studying the complete JA β-oxidation cycle. Using a generic straight-chain enoyl-CoA will not produce a thiolase-competent 3-ketoacyl-CoA, leading to false-negative results in coupled enzyme assays [3].

3-Ketoacyl-CoA thiolase KAT2 substrate specificity

Recommended Scientific and Industrial Applications for trans-2-Enoyl-OPC4-CoA


In Vitro Reconstitution of Jasmonic Acid β-Oxidation Cycle

Use trans-2-Enoyl-OPC4-CoA as the defined substrate for coupled assays containing recombinant ACX1A, AIM1 (MFP2), and KAT2 to monitor each step of the final β-oxidation cycle. The compound's exclusive recognition by AIM1 and KAT2 ensures that observed activity is JA pathway-specific, and its superior stability (Section 3, Evidence 4) supports multi-day reconstitution experiments with minimal substrate degradation [1][2].

Isoform-Selective ACX1 Activity Assays

Employ trans-2-Enoyl-OPC4-CoA to selectively measure ACX1 activity in plant or mammalian peroxisomal fractions. Because ACX2/3/4 do not metabolize OPC4-CoA (Section 3, Evidence 2), this substrate provides an unambiguous readout of ACX1 function without interference from other acyl-CoA oxidase isoforms, enabling accurate genotype-phenotype correlation in mutant studies [3].

Stable-Isotope Tracer for Jasmonate Flux Analysis

Prepare ¹³C-labeled trans-2-Enoyl-OPC4-CoA and feed to wounded plant tissues to quantify JA biosynthesis flux by LC-MS/MS. The 11-fold higher labeling efficiency compared to OPC4-CoA (Section 3, Evidence 5) makes this tracer ideal for low-abundance samples, mutant backgrounds with reduced pathway activity, and time-resolved flux measurements [4].

High-Throughput Hydratase Inhibitor Screening

Develop a 384-well spectrophotometric assay using trans-2-Enoyl-OPC4-CoA and recombinant AIM1 to screen for small-molecule inhibitors of enoyl-CoA hydratase activity. The compound's 5- to 8-fold higher catalytic efficiency versus longer OPC-CoAs (Section 3, Evidence 3) yields robust Z'-factors (>0.7) suitable for HTS campaigns targeting JA signaling pathways for agricultural or pharmaceutical applications [5].

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